molecular formula C11H12FN B1644386 5-Fluoro-2,3,3-trimethyl-3h-indole

5-Fluoro-2,3,3-trimethyl-3h-indole

Cat. No.: B1644386
M. Wt: 177.22 g/mol
InChI Key: CNIGIKJWPKTMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2,3,3-trimethyl-3h-indole is a fluorinated indole derivative with the molecular formula C11H12FN. This compound is notable for its unique structural features, including a fluorine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3,3-trimethyl-3h-indole typically involves the introduction of the fluorine atom and the methyl groups onto the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring. The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3,3-trimethyl-3h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic fluorination reagents like Selectfluor are used for introducing fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

5-Fluoro-2,3,3-trimethyl-3h-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3,3-trimethyl-3h-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-trimethyl-3H-indole: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-fluoroindole: Contains a fluorine atom but lacks the additional methyl groups, leading to different reactivity and applications.

    2,3-dimethyl-5-fluoroindole:

Uniqueness

5-Fluoro-2,3,3-trimethyl-3h-indole is unique due to the combination of the fluorine atom and three methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluoro-2,3,3-trimethylindole

InChI

InChI=1S/C11H12FN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3

InChI Key

CNIGIKJWPKTMGG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)F

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)F

Origin of Product

United States

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